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molecular formula C10H10O2 B8665026 1,3-Benzodioxole, 5-(1-methylethenyl)- CAS No. 119055-67-3

1,3-Benzodioxole, 5-(1-methylethenyl)-

Cat. No. B8665026
M. Wt: 162.18 g/mol
InChI Key: HVXSFCYOHKGEPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05292901

Procedure details

14.52 g of 2-(1,3-benzodioxol-5-yl)-2-propanol was dissolved in 200 ml of benzene. A catalytic amount of p-toluenesulfonic acid monohydrate was added to the solution and the mixture was heated under reflux in a short-neck Kjeldahl flask provided with a Dean-Stark reflux condenser for 2.5 h. The reaction mixture was washed with a saturated aqueous sodium hydrogencarbonate solution and then with a saturated aqueous common salt solution and dried over anhydrous magnesium sulfate. After filtration, the filtrate was concentrated to obtain 14.33 g of the intended compound in the form of an oil.
Quantity
14.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10](O)([CH3:12])[CH3:11])=[CH:9][C:4]=2[O:3][CH2:2]1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1C=CC=CC=1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([CH3:12])=[CH2:11])=[CH:9][C:4]=2[O:3][CH2:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
14.52 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)C(C)(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux in a short-neck Kjeldahl flask
CUSTOM
Type
CUSTOM
Details
provided with a Dean-Stark
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser for 2.5 h
Duration
2.5 h
WASH
Type
WASH
Details
The reaction mixture was washed with a saturated aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated aqueous common salt solution and dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C(=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14.33 g
YIELD: CALCULATEDPERCENTYIELD 109.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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